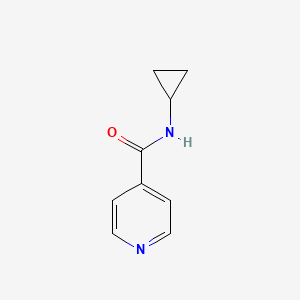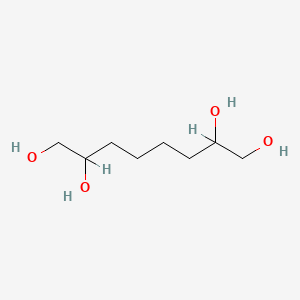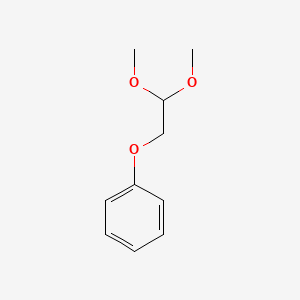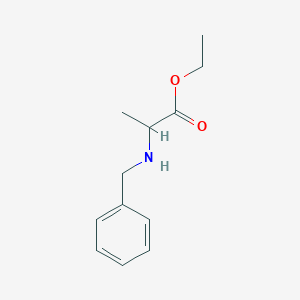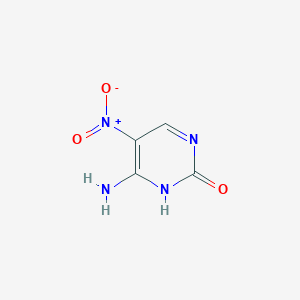
5-Nitrocytosine
描述
5-Nitrocytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA It is characterized by the presence of a nitro group (-NO2) at the fifth position of the cytosine ring
作用机制
Target of Action
5-Nitrocytosine, similar to its analogue Flucytosine (5-FC), primarily targets susceptible fungal cells . The compound is taken up by these cells via the enzyme cytosine permease , which also serves as the transport system for adenine, hypoxanthine, and cytosine .
Mode of Action
Its antimycotic activity results from its rapid conversion into 5-fluorouracil (5-FU) within susceptible fungal cells . This conversion process is facilitated by the enzyme cytosine deaminase . The 5-FU is then further converted into metabolites that inhibit fungal RNA and DNA synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the compound into 5-FU, which is then incorporated into the fungal RNA and DNA, disrupting their synthesis . This disruption leads to unbalanced growth and eventually the death of the fungal organism .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of 5-FC. 5-FC is well absorbed after oral administration, penetrates well into body tissues, and is excreted mainly by the kidneys . In renal failure, major dose adjustments have to be made . The most important drug interaction of 5-FC occurs with concomitant administration of 5-FC and nephrotoxic drugs, especially amphotericin B .
Result of Action
The result of this compound’s action is the inhibition of fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism . This makes it an effective treatment for severe systemic mycoses, such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, temperature, and concentration . For instance, its 2D condensation could be identified only in acidic and neutral pH (up to pH = 7.1) . Three different types of condensed layers were observed, dependent on the pH, temperature, and concentration of this compound .
生化分析
Biochemical Properties
5-Nitrocytosine participates in biochemical reactions much like cytosine does. It can pair with guanine in the DNA double helix, forming three hydrogen bonds . The added nitro group may influence the stability of this pairing and could potentially alter the three-dimensional structure of the DNA molecule . The enzymes and proteins that interact with this compound are likely to be those involved in DNA replication, transcription, and repair .
Cellular Effects
The presence of this compound in DNA could potentially affect various cellular processes. It might influence gene expression by altering the structure of the DNA and thereby affecting the binding of transcription factors and other regulatory proteins . It could also impact cellular metabolism, as the enzymes involved in DNA replication and repair might require more energy to deal with the modified base .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its influence on the structure of DNA. The nitro group can form hydrogen bonds with other molecules, potentially leading to changes in the three-dimensional structure of the DNA . This could affect the binding of proteins to the DNA, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function may change over time. For example, the presence of this compound in DNA might initially cause a stress response, leading to increased activity of DNA repair enzymes . Over time, however, the cells might adapt to the presence of the modified base, and the initial stress response could diminish .
Dosage Effects in Animal Models
The effects of this compound are likely to depend on the dosage. At low doses, this compound might not have a significant impact on cellular function. At higher doses, the modified base could potentially lead to significant changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as cytosine. These include the pathways for DNA replication and repair, as well as the pathways for the biosynthesis and degradation of nucleotides .
Transport and Distribution
Like cytosine, this compound is likely to be transported within cells as part of a nucleotide or a larger nucleic acid molecule. It could potentially affect the distribution of these molecules within the cell, for example by influencing their transport into the nucleus .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of cytosine. It will be found wherever DNA and RNA are located, including the nucleus and, in the case of RNA, also the cytoplasm . The presence of this compound could potentially affect the localization of the nucleic acids in which it is incorporated .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrocytosine typically involves the nitration of cytosine. One common method is the reaction of cytosine with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the fifth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
化学反应分析
Types of Reactions: 5-Nitrocytosine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Although less common, the nitro group can be further oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 5-Aminocytosine.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of the nitro group, though these are less common.
科学研究应用
5-Nitrocytosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and modified nucleotides.
Biology: It serves as a tool in studying DNA and RNA modifications and their effects on genetic expression and stability.
Medicine: Research into its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
相似化合物的比较
Cytosine: The parent compound without the nitro group.
5-Methylcytosine: A methylated derivative of cytosine involved in epigenetic regulation.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Uniqueness: 5-Nitrocytosine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Unlike 5-Methylcytosine, which is involved in gene regulation, or 5-Fluorocytosine, which is used therapeutically, this compound’s primary applications lie in research and synthetic chemistry.
属性
IUPAC Name |
6-amino-5-nitro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBZGFVYQCVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313071 | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-99-6 | |
| Record name | NSC266148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-nitro-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


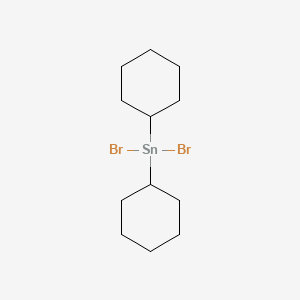
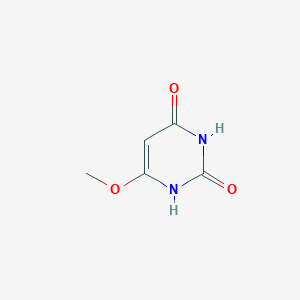
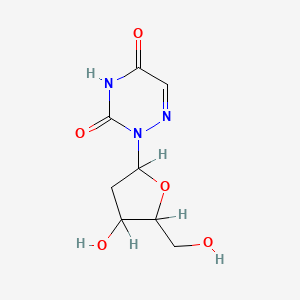

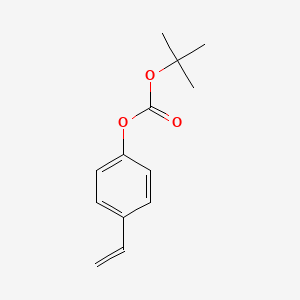

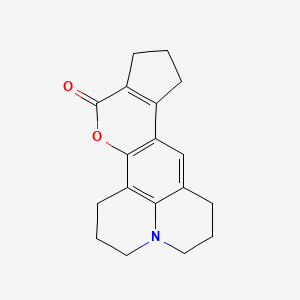
![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
